molecular formula C10H20O B077179 p-Menthan-7-ol CAS No. 13674-19-6

p-Menthan-7-ol

Cat. No. B077179
CAS RN: 13674-19-6
M. Wt: 156.26 g/mol
InChI Key: KHWTYGFHPHRQMP-UHFFFAOYSA-N
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Description

P-Menthan-7-ol is a clear liquid material . It is also known as cis-p-menthan-7-ol and has a fresh, soft, and clean floral odor . It is possibly found in nature in Perilla frutescens and Artemisia asiatica . It is often used as a flavoring and fragrance agent .


Synthesis Analysis

P-Menthan-7-ol is produced as a byproduct in the production of cyclohexanedimethanol, a commodity chemical, during the hydrogenation of dimethyl terephthalate . The commercial material is a mixture of cis-p-menthan-7-ol and trans-p-menthan-7-ol .


Molecular Structure Analysis

The molecular formula of p-Menthan-7-ol is C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da .


Chemical Reactions Analysis

P-Menthan-7-ol is applied in herbal flavorings such as tea and harmonizes wonderfully with muguet, lilac, tuberose, and jasmine floral as well as citrus notes, particularly bergamot . It combines well with muguet ingredients, often lifting and smoothing the fragrance .


Physical And Chemical Properties Analysis

P-Menthan-7-ol is a colorless to pale yellow liquid . It is insoluble in water and has a soft, clean, white, floral aroma .

Scientific Research Applications

  • Enzymatic Resolution and Stereochemistry : The enzymatic resolution of p-menthan-3-ol monoterpenes, closely related to p-Menthan-7-ol, has been studied for the preparation of enantiomer-enriched forms of menthol and related compounds. This process is influenced by the structural features of the starting material and the type of lipase used (Serra, Brenna, Fuganti, & Maggioni, 2003).

  • Microbial Hydroxylation : Research on microbial hydroxylation of p-menthane, a related compound, has shown the production of p-menthan-1-ol, indicating the potential for microbial transformations in producing specific alcohol derivatives of p-menthane (Tsukamoto, Nonomura, & Sakai, 1975).

  • Biotransformation Studies : The biotransformation of p-menthane derivatives using cultured cells of Nicotiana tabacum has been investigated, focusing on enantioselective conversion to ketones and reduction of carbonyl groups (Hamada, 1988).

  • Chemical Synthesis and Reduction : The chemical synthesis and reduction of p-menthane derivatives have been explored, leading to the production of trans- and cis-p-menthan-7-ol. This process involves steps like the reduction of p-mentha-1,3-dien-7-al with sodium in aqueous ammonia (Kayahara, Ueda, Ichimoto, & Tatsumi, 1971).

  • Green Solvent Applications : p-Menthanes, including p-Menthan-7-ol, have been investigated as bio-based solvents for the extraction and solubilization of natural substances. Studies have shown that p-menthane can serve as a green alternative to petroleum-based solvents like n-hexane or toluene in extraction processes (Madji et al., 2019).

  • Structural Diversity and Biosynthesis : The structural diversity and biosynthesis of plant-derived p-menthane monoterpenes, including the roles of these compounds in plant defense and signaling, have been reviewed. This includes understanding their synthesis in specialized anatomical structures of plants and their ecological roles (Bergman & Phillips, 2020).

  • Herbicidal Activity : The design and synthesis of p-menthane derivatives, including sec-p-menthane-7-amine, have been conducted for their use as botanical herbicides. Some of these compounds exhibit significant herbicidal activities, potentially serving as alternatives to conventional herbicides (Zhang et al., 2021).

  • Organoleptic Properties : Studies on the organoleptic properties of p-menthane lactones, which are derived from p-menthane monoterpenes, have been conducted, highlighting their importance in the perfume industry due to their intense odor and characteristics (Gaudin, 2000).

  • Bioactivity Analysis : The bioactivity of p-menthane monoterpenes in terms of their effects on seed germination and termite mortality has been investigated, demonstrating a correlation between their chemical structure and bioactivity (Sekine & Shibutani, 2013).

  • Biotechnological Production : Biotechnological approaches for the production of p-menthane monoterpenes, including the use of microbial and plant-based platforms, have been reviewed, highlighting the genes and enzymes involved in their biosynthesis (Lange, 2015).

Safety And Hazards

P-Menthan-7-ol can cause skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

P-Menthan-7-ol is recommended for use in fine fragrance, personal care, and fabric care up to 20% . Its potential for future applications lies in its ability to produce original effects when used in large amounts .

properties

IUPAC Name

(4-propan-2-ylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWTYGFHPHRQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051700, DTXSID20880700, DTXSID80860124
Record name (cis-4-Isopropylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(1-Methylethyl)cyclohexanemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID20880700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Propan-2-yl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.920 (20°)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

p-Menthan-7-ol

CAS RN

5502-75-0, 13674-19-6, 13828-37-0
Record name p-Menthan-7-ol
Source CAS Common Chemistry
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Record name p-Menthan-7-ol
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Record name P-Menthan-7-ol, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menthan-7-ol, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (cis-4-Isopropylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(1-Methylethyl)cyclohexanemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Propan-2-yl)cyclohexyl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol
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Record name P-MENTHAN-7-OL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-MENTHAN-7-OL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 200 g of cuminic aldehyde, 200 g of 1,2-dimethoxy-ethane and 6 g of ruthenium -- 5% on charcoal; Doduco Chemie Werk, Sinsheim Elsenz, West Germany -- were heated in a stainless steel autoclave at 130° and at a pressure of 100 atm, for 25 h. The obtained reaction mixture was then filtered and subjected to a fractional distillation to yield 176 g (85%) of a 70 : 30 (parts by weight) mixture of cis and trans-4-isopropyl-cyclohexylmethanol.
[Compound]
Name
aldehyde
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

10 g of 4-isopropenyl-cyclohex-1-enylmethanol dissolved in 200 ml of ethanol were hydrogenated at atmospheric pressure in the presence of 200 mg of Raney nickel. The reaction mixture was then filtered, evaporated and finally subjected to a fractional distillation. It was thus isolated a product having bp 75° - 115°/10 Torr. The vapour phase chromatography analysis showed that the isolated product contained 50% of a 60 : 40 (parts by weight) mixture of cis and trans isomers of the desired alcohol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Citations

For This Compound
49
Citations
J Albaigés, J Castells, J Pascual - The Journal of Organic …, 1966 - ACS Publications
… extensive project on terpene alcohols in progress in this laboratory.2 cis- and(rans-p-Menthan-7-ol.—The p-menthan-7ols have been obtained in a state of purity by Verkade, et al.fi by …
Number of citations: 9 pubs.acs.org
SP Bhatia, D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… cis-p-Menthan-7-ol is a fragrance ingredient used in decorative cosmetics, fine fragrances, shampoos, toilet soaps and other toiletries as well as in non-cosmetic products such as …
Number of citations: 5 www.sciencedirect.com
A Esmaeili, HR Mirmhadi, F Rafiee - Chemistry of Natural Compounds, 2014 - Springer
… niger, the main bioconversion product obtained was cis-p-menthan-7-ol. In a similar study using Penicillium spp. the primary products were limonene, p-cymene, and γ-terpinene [9]. …
Number of citations: 1 idp.springer.com
A Esmaeili, S Sharafian, S Safaiyan… - Natural Product …, 2009 - Taylor & Francis
… niger was cis-p-menthan-7-ol and the main products obtained by surface Penicillium sp. were limonene, p-cymene and γ-terpinene using sporulated surface culture. The pathways …
Number of citations: 23 www.tandfonline.com
M ZVIELY, M LI - Perfumer & flavorist, 2012 - pascal-francis.inist.fr
p-Menthan-7-ol … p-Menthan-7-ol … p-Menthan-7-ol …
Number of citations: 0 pascal-francis.inist.fr
H Kayahara, H Ueda, I Ichimoto… - … and Biological Chemistry, 1971 - Taylor & Francis
… This reveals that the reduction products can be assigned as transand cis-p-menthan-7-ol (VIla and Vllb), respectively. The two isomers were not separable by preparative gas …
Number of citations: 14 www.tandfonline.com
A Esmaeili, S Fazeli, N Moazami - Herba Polonica, 2012 - bibliotekanauki.pl
… the main bioconversion product obtained from menthol of A niger was cis-p-menthan-7-ol, and the main products obtained by sporulated surface cultures of Penicillium spp. were …
Number of citations: 4 bibliotekanauki.pl
K Swor, A Poudel, P Satyal… - American Journal of …, 2022 - essencejournal.com
Artemisia dracunculus L.(tarragon) is an important herbal medicine and culinary herb. In this work, the essential oil of A. dracunculus, growing wild in southwestern Idaho, was obtained …
Number of citations: 1 www.essencejournal.com
S Fazeli, A Esmaeili - 2012 - sid.ir
… niger was cis-p-menthan-7-ol, and the main products obtained by sporulated surface cultures of Penicillium spp. were limonene, p-cymene, and γ-terpinene [10]. Leuenberger [15] …
Number of citations: 0 www.sid.ir
A Esmaeili, E Hashemi, S Safaiyan… - Herba Polonica, 2011 - bibliotekanauki.pl
… produced cis-p-menthan-7-ol from A. niger; the main products obtained were limonene, p-cymene and γ-terpinene [17]. Two main products of microbial transformation of citral were …
Number of citations: 15 bibliotekanauki.pl

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